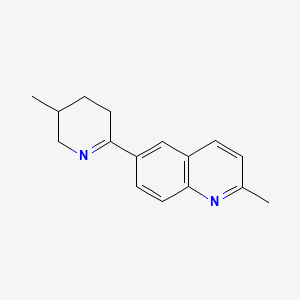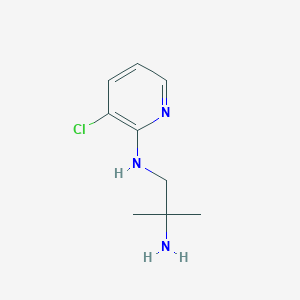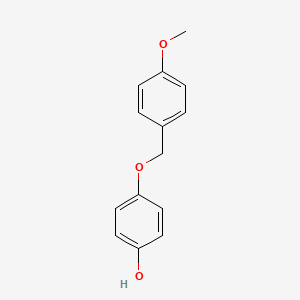
3-Chlorocyclohexane-1-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexanecarbonyl chloride, 3-chloro- is an organic compound with the molecular formula C7H11ClO. It is a derivative of cyclohexanecarbonyl chloride, where a chlorine atom is substituted at the third position of the cyclohexane ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
準備方法
Synthetic Routes and Reaction Conditions
Cyclohexanecarbonyl chloride, 3-chloro- can be synthesized through the chlorination of cyclohexanecarbonyl chloride. The reaction typically involves the use of chlorine gas or other chlorinating agents under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods
In industrial settings, cyclohexanecarbonyl chloride, 3-chloro- is produced by reacting cyclohexanecarboxylic acid with thionyl chloride or phosphorus trichloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .
化学反応の分析
Types of Reactions
Cyclohexanecarbonyl chloride, 3-chloro- undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The compound can be reduced to cyclohexanemethanol derivatives using reducing agents like lithium aluminum hydride.
Hydrolysis: In the presence of water, it hydrolyzes to form cyclohexanecarboxylic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride
Hydrolysis Conditions: Aqueous medium
Major Products Formed
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
Cyclohexanecarboxylic Acid: Formed by hydrolysis.
科学的研究の応用
Cyclohexanecarbonyl chloride, 3-chloro- is used in various scientific research applications:
作用機序
The mechanism of action of cyclohexanecarbonyl chloride, 3-chloro- involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
類似化合物との比較
Similar Compounds
Cyclohexanecarbonyl chloride: The parent compound without the chlorine substitution.
Cyclopropanecarbonyl chloride: A smaller ring analog.
Cyclobutanecarbonyl chloride: A four-membered ring analog.
Phenylacetyl chloride: An aromatic analog.
Uniqueness
Cyclohexanecarbonyl chloride, 3-chloro- is unique due to the presence of the chlorine atom at the third position, which imparts distinct reactivity and properties compared to its analogs. This substitution can influence the compound’s steric and electronic characteristics, making it suitable for specific synthetic applications .
特性
CAS番号 |
54417-92-4 |
|---|---|
分子式 |
C7H10Cl2O |
分子量 |
181.06 g/mol |
IUPAC名 |
3-chlorocyclohexane-1-carbonyl chloride |
InChI |
InChI=1S/C7H10Cl2O/c8-6-3-1-2-5(4-6)7(9)10/h5-6H,1-4H2 |
InChIキー |
LAZXZYFFWDONMF-UHFFFAOYSA-N |
正規SMILES |
C1CC(CC(C1)Cl)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 5-bromo-2-[(4-ethoxy-1,4-dioxobutyl)amino]benzoate](/img/structure/B13934179.png)





![Benzo[b]thiophene-4-carbonitrile, 4,5,6,7-tetrahydro-](/img/structure/B13934208.png)


![Methyl 5-bromo-2-[(2-methoxyethyl)amino]pyridine-3-carboxylate](/img/structure/B13934214.png)


